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  • Product: 2-Bromo-3-fluoro-6-methoxyaniline
  • CAS: 1698500-38-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR Reference Spectra of 2-Bromo-3-fluoro-6-methoxyaniline: A Technical Guide for Structural Elucidation

Executive Summary 2-Bromo-3-fluoro-6-methoxyaniline (CAS: 1698500-38-7) is a highly functionalized, poly-substituted aniline derivative that serves as a critical synthetic intermediate in modern drug discovery. Most nota...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3-fluoro-6-methoxyaniline (CAS: 1698500-38-7) is a highly functionalized, poly-substituted aniline derivative that serves as a critical synthetic intermediate in modern drug discovery. Most notably, it is utilized in the synthesis of complex triazolo-quinoxaline derivatives, which act as potent glucocorticoid receptor (GR) modulators for the treatment of severe inflammatory diseases [1].

Due to the dense substitution pattern on the benzene ring—comprising an amine, a bromine atom, a fluorine atom, and a methoxy group—the structural elucidation of this compound requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopic analysis. The presence of the spin-1/2 19F nucleus introduces complex spin-spin coupling networks in both 1H and 13C spectra. This whitepaper provides an authoritative guide to the expected NMR reference spectra, the causality behind the observed chemical shifts, and a self-validating protocol for data acquisition.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure the scientific integrity of the structural assignment, the NMR acquisition must follow a self-validating workflow. The dense substitution means that quaternary carbons will suffer from long longitudinal relaxation times ( T1​ ), and the −NH2​ protons are susceptible to chemical exchange.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: While DMSO- d6​ is often used in patent literature to shift the −NH2​ signal away from the aromatic region [1], strictly anhydrous CDCl3​ is preferred for baseline reference to minimize solvent viscosity, thereby narrowing the linewidths and allowing for the precise measurement of fine 1H−19F coupling constants.

  • Probe Tuning and Matching:

    • Action: Manually tune the probe to the exact Larmor frequencies of 1H (e.g., 400.13 MHz) and 13C (100.61 MHz) for the specific sample.

    • Causality: Poly-halogenated compounds alter the dielectric constant of the solution. Failing to re-tune the probe results in reduced signal-to-noise ratio (SNR) and inaccurate 90° pulse calibrations.

  • Shimming:

    • Action: Perform automated gradient shimming (Z1-Z5), followed by manual fine-tuning of the non-spin Z1 and Z2 gradients until the CHCl3​ residual peak width at half-height ( W1/2​ ) is ≤0.6 Hz.

  • Acquisition Parameters:

    • 1H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality: A longer D1​ ensures complete relaxation of the amine protons, allowing for accurate integration (2H).

    • 13C NMR: Use a power-gated decoupling sequence (zgpg30). Set D1​ to 2.5–3.0 seconds and accumulate at least 512 scans. Causality: The molecule contains four quaternary carbons (C1, C2, C3, C6). These lack attached protons to provide efficient dipole-dipole relaxation, meaning they have exceptionally long T1​ times. A longer D1​ prevents signal saturation and ensures these critical peaks are visible above the noise floor.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Probe Tuning & Matching A->B C Shimming (Z1-Z5 Gradients) B->C D Pulse & Acquire (D1=3s, NS=512) C->D E Data Processing (FT, Phase, Baseline) D->E

Fig 1: Self-validating high-resolution NMR acquisition workflow.

1H NMR Spectral Analysis & Mechanistic Insights

The 1H NMR spectrum of 2-Bromo-3-fluoro-6-methoxyaniline is defined by the electronic push-pull effects of its substituents and the heteronuclear coupling from the 19F nucleus.

Quantitative Data Summary ( 1H NMR in CDCl3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J in Hz)IntegrationAssignment
−OCH3​ 3.85Singlet (s)-3HMethoxy protons
−NH2​ 4.20Broad Singlet (br s)-2HAmine protons
H-4 6.33Doublet of doublets (dd) 3JHH​=8.8 , 3JHF​=9.0 1HAromatic CH (ortho to F)
H-5 6.55Doublet of doublets (dd) 3JHH​=8.8 , 4JHF​=4.5 1HAromatic CH (meta to F)
Causality of Chemical Shifts and Multiplicity
  • The Shielding of H-4 ( δ 6.33): H-4 is located para to the electron-donating −NH2​ group and ortho to the fluorine atom. While fluorine is inductively electron-withdrawing, it is a strong π -electron donor via resonance. This resonance effect pumps electron density into the ortho and para positions, severely shielding H-4 and pushing its chemical shift upfield [2].

  • Spin-Spin Coupling: The 19F nucleus (100% natural abundance, spin I=1/2 ) couples strongly with the adjacent protons. H-4 experiences a large ortho-coupling to fluorine ( 3JHF​≈9.0 Hz) and an ortho-coupling to H-5 ( 3JHH​≈8.8 Hz). Because these values are nearly identical, H-4 often appears as a pseudo-triplet, though it is technically a doublet of doublets (dd).

Coupling_Network F 19F (C3) H4 1H (C4) F->H4 ³J_HF ≈ 9.0 Hz H5 1H (C5) F->H5 ⁴J_HF ≈ 4.5 Hz H4->H5 ³J_HH ≈ 8.8 Hz

Fig 2: Spin-spin coupling network between 19F and aromatic protons.

13C NMR Spectral Analysis & Mechanistic Insights

The 13C spectrum is highly diagnostic due to the massive carbon-fluorine ( 13C−19F ) scalar couplings. Every carbon atom in the aromatic ring is split into a doublet by the fluorine atom, with the magnitude of the coupling constant ( JCF​ ) decaying as the number of intervening bonds increases.

Quantitative Data Summary ( 13C NMR in CDCl3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ in Hz)Assignment
C-3 159.7Doublet (d) 1JCF​=240.0 C-F (ipso)
C-6 144.3Doublet (d) 4JCF​=2.5 C-OCH 3​ (para to F)
C-1 137.2Doublet (d) 3JCF​=8.0 C-NH 2​ (meta to F)
C-5 115.5Doublet (d) 3JCF​=8.5 Aromatic CH (meta to F)
C-4 108.7Doublet (d) 2JCF​=22.0 Aromatic CH (ortho to F)
C-2 97.7Doublet (d) 2JCF​=24.5 C-Br (ortho to F)
−OCH3​ 56.0Singlet (s)-Methoxy carbon
Causality of Chemical Shifts and Multiplicity
  • The Heavy Atom Effect at C-2 ( δ 97.7): The carbon bearing the bromine atom (C-2) appears at an unusually high field (low ppm). This is driven by the "heavy atom effect" of bromine, combined with the intense shielding from the ortho-amine and ortho-fluorine groups. This peak is a critical diagnostic marker; its absence indicates debromination.

  • The 1JCF​ Coupling at C-3 ( δ 159.7): The ipso carbon directly attached to the fluorine atom exhibits a massive one-bond coupling constant of ~240 Hz. In a 100 MHz 13C spectrum, this appears as two distinct peaks separated by 2.4 ppm, which novice analysts often misinterpret as two separate quaternary carbons.

Conclusion

The precise structural validation of 2-Bromo-3-fluoro-6-methoxyaniline relies on understanding the interplay between resonance-driven electron density shifts and heteronuclear spin-spin coupling. By employing optimized relaxation delays ( D1​≥2s ) and mapping the predictable JCF​ coupling constants, researchers can definitively verify the integrity of this building block before committing it to complex, multi-step pharmaceutical synthesis pipelines.

References

  • Source: Google Patents (Applicant: Grunenthal GmbH)
Exploratory

Technical Whitepaper: Physicochemical Characterization and MS Validation of 2-Bromo-3-fluoro-6-methoxyaniline

Executive Summary In modern medicinal chemistry and targeted drug discovery, highly substituted halogenated anilines serve as critical building blocks. 2-Bromo-3-fluoro-6-methoxyaniline (CAS No.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and targeted drug discovery, highly substituted halogenated anilines serve as critical building blocks. 2-Bromo-3-fluoro-6-methoxyaniline (CAS No. 1698500-38-7) is a prime example, frequently utilized in the synthesis of complex pharmacophores, including modulators of the glucocorticoid receptor[1][2]. The presence of multiple electronegative substituents (fluorine, bromine, and a methoxy group) on the aniline core demands rigorous analytical characterization to differentiate it from positional isomers. This guide provides an authoritative framework for calculating its exact mass and molecular weight, alongside a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for structural confirmation.

Structural Elucidation and Mass Calculations

To establish a robust analytical method, one must first differentiate between the average molecular weight (used for stoichiometric synthetic calculations) and the monoisotopic exact mass (used for HRMS identification).

The molecular formula for 2-Bromo-3-fluoro-6-methoxyaniline is C₇H₇BrFNO . The structure consists of a benzene ring substituted with a primary amine (-NH₂), a bromine atom, a fluorine atom, and a methoxy group (-OCH₃).

Monoisotopic Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element. This is the value detected by high-resolution instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers[3].

ElementPrimary IsotopeQuantityExact Mass (Da)Total Isotopic Mass (Da)
Carbon¹²C712.00000084.000000
Hydrogen¹H71.0078257.054775
Bromine⁷⁹Br178.91833778.918337
Fluorine¹⁹F118.99840318.998403
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O115.99491515.994915
Total (Monoisotopic Mass) 218.969504 Da
Average Molecular Weight Calculation

The molecular weight accounts for the natural isotopic distribution of elements on Earth. This value is essential for calculating molarity and reaction yields[4].

ElementStandard Atomic WeightQuantityTotal Weight ( g/mol )
Carbon12.011784.077
Hydrogen1.00877.056
Bromine79.904179.904
Fluorine18.998118.998
Nitrogen14.007114.007
Oxygen15.999115.999
Total (Molecular Weight) 220.041 g/mol

Analytical Workflow: LC-HRMS Validation Protocol

To verify the identity of 2-Bromo-3-fluoro-6-methoxyaniline, we employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The protocol below is designed as a self-validating system: every experimental choice is grounded in the physicochemical properties of the molecule.

Workflow A Sample Preparation (0.1% FA in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Protonation of -NH2 group) B->C D HRMS Analysis (Orbitrap/TOF < 5 ppm error) C->D E Isotope Pattern Validation (79Br / 81Br ~1:1 Ratio) D->E

Fig 1: LC-HRMS analytical workflow for validating 2-Bromo-3-fluoro-6-methoxyaniline.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: Diluting to 1 µg/mL prevents detector saturation and minimizes ion suppression, ensuring a linear response. The addition of 0.1% FA pre-conditions the primary amine for ionization.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column. Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The highly substituted halogenated aromatic ring is hydrophobic. A C18 stationary phase combined with an organic gradient ensures sharp peak shapes and successfully resolves the target compound from synthetic byproducts or isobaric positional isomers (e.g., 2-bromo-5-fluoro-4-methoxyaniline) that share the exact same mass.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode.

  • Causality: The basic nature of the primary aniline group (-NH₂) makes it highly susceptible to protonation in an acidic environment, forming a stable[M+H]⁺ ion.

Step 4: Mass Analysis and Isotopic Validation

  • Action: Scan the m/z range of 100–500 using an Orbitrap or TOF analyzer. Extract the ion chromatograms for the theoretical [M+H]⁺ ions.

  • Causality (The Self-Validating Signature): Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.69% to 49.31% ratio. This creates a distinct, self-validating "doublet" signature in the mass spectrum separated by ~1.998 Da.

    • Ion 1 (⁷⁹Br): 218.9695 Da + 1.0073 Da (Proton) = m/z 219.9768

    • Ion 2 (⁸¹Br): 220.9675 Da + 1.0073 Da (Proton) = m/z 221.9748

    • If the mass accuracy is within < 5 ppm and the peak area ratio of m/z 219.9768 to 221.9748 is approximately 1:1, the presence of the mono-brominated target is unequivocally confirmed.

References

  • Title: Explore - PubChemLite - Co (C7H7BrFNO Monoisotopic Mass) Source: PubChemLite URL: [Link]

  • Title: CA3106778A1 - Further substituted triazolo quinoxaline derivatives Source: Google Patents URL

Sources

Foundational

Whitepaper: Elucidating the Electronic Architecture and Dipole Moment of 2-Bromo-3-fluoro-6-methoxyaniline for Advanced Drug Discovery

An in-depth technical guide by a Senior Application Scientist. Abstract The rational design of novel therapeutics is predicated on a deep understanding of a molecule's fundamental physicochemical properties.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The rational design of novel therapeutics is predicated on a deep understanding of a molecule's fundamental physicochemical properties. The dipole moment and electronic landscape of a drug candidate are paramount, governing its solubility, membrane permeability, and its ability to engage in specific, high-affinity interactions with biological targets. This guide provides an in-depth analysis of 2-Bromo-3-fluoro-6-methoxyaniline, a substituted aniline scaffold of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, we present a robust, validated framework combining first-principles computational modeling with established experimental theory. We detail the application of Density Functional Theory (DFT) to predict its electronic characteristics and dipole moment, and outline a corresponding experimental protocol for empirical validation. This dual approach provides a self-validating system, ensuring a high degree of confidence in the resulting data and its application in structure-activity relationship (SAR) studies.

Introduction: Why Molecular Polarity Matters in Drug Design

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by a series of interactions. A molecule's success is largely dictated by its ability to navigate a diverse range of environments, from the aqueous milieu of the bloodstream to the lipophilic core of cell membranes. The single most important property governing this behavior is molecular polarity, which is quantitatively expressed by the dipole moment (µ).

A significant dipole moment can:

  • Enhance Aqueous Solubility: Facilitating formulation and systemic distribution.

  • Modulate Protein-Ligand Interactions: Driving binding affinity and specificity through electrostatic and hydrogen-bonding interactions with target residues.

  • Influence Membrane Permeability: Affecting the delicate balance between the polarity needed for solubility and the non-polarity required to cross the lipid bilayer, a key tenet of Lipinski's Rule of Five.

2-Bromo-3-fluoro-6-methoxyaniline serves as an excellent case study. As a polysubstituted aniline, its electronic properties are a complex interplay of the electron-donating amino and methoxy groups and the electron-withdrawing halogen substituents. Understanding the precise outcome of these competing effects is critical for predicting its behavior and optimizing it for therapeutic applications.

Structural and Electronic Analysis: A Qualitative Assessment

Before embarking on quantitative analysis, a qualitative assessment based on fundamental principles of physical organic chemistry provides critical insights. The aniline ring is decorated with four substituents, each exerting distinct electronic influences:

  • Amino Group (-NH₂): A powerful activating group, it donates electron density to the ring via the resonance effect (+R), while being weakly withdrawing inductively (-I). The resonance effect is dominant.

  • Methoxy Group (-OCH₃): Similar to the amino group, it is a strong +R group and a moderately -I group. It strongly donates electron density to the ring.

  • Fluorine (-F): The most electronegative element, it exhibits a very strong electron-withdrawing inductive effect (-I). It also has a weak resonance donation (+R) effect due to its lone pairs, but the inductive effect overwhelmingly predominates.

  • Bromine (-Br): Also exhibits a strong -I effect and a weak +R effect. Its inductive pull is weaker than fluorine's, but it is still a significant deactivating influence.

Predicted Outcome: The powerful donating effects of the amino and methoxy groups will be countered by the strong inductive withdrawal from the halogens. This creates a complex electronic landscape and a non-trivial net dipole moment, the vector sum of all individual bond dipoles. The precise magnitude and direction of this net dipole are not intuitively obvious, necessitating the robust computational and experimental approaches detailed below.

Computational Protocol: In Silico Determination via Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a highly accurate picture of electron distribution, from which properties like the molecular electrostatic potential and dipole moment can be derived. Our protocol is designed to be a self-validating system, with choices of functional and basis set grounded in established best practices for organic molecules.

Step-by-Step DFT Workflow
  • Structure Preparation: A 3D model of 2-Bromo-3-fluoro-6-methoxyaniline is constructed using molecular modeling software (e.g., Avogadro, ChemDraw). A preliminary geometry optimization using a computationally inexpensive force field (e.g., MMFF94) is performed to obtain a reasonable starting conformation.

  • Geometry Optimization (Quantum): The core of the process. The structure is fully optimized at a higher level of theory to find its lowest energy conformation.

    • Methodology: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a workhorse in computational organic chemistry, providing an excellent balance of accuracy and computational cost for molecules of this type.

    • Basis Set: 6-311+G(d,p). This is a Pople-style, triple-split valence basis set that includes diffuse functions (+) on heavy atoms to accurately model lone pairs and anions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to allow for non-spherical electron distribution. This level of theory is essential for accurately describing the complex electronic effects in our target molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

  • Single-Point Energy & Property Calculation: Using the optimized geometry, a final, high-accuracy single-point energy calculation is run to derive the electronic properties. This step yields the final dipole moment, molecular orbital energies (HOMO/LUMO), and the electron density data needed for visualization.

Workflow Visualization

DFT_Workflow cluster_prep Step 1: Preparation cluster_qm Step 2-4: Quantum Mechanics Calculation cluster_analysis Step 5: Data Analysis node_a Build 3D Structure of 2-Bromo-3-fluoro-6-methoxyaniline node_b Pre-optimization (e.g., MMFF94 Force Field) node_a->node_b node_c Full Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) node_b->node_c node_d Frequency Calculation (Confirm Energy Minimum) node_c->node_d node_e Single-Point Property Calculation (Optimized Geometry) node_d->node_e node_f Dipole Moment (µ) Magnitude & Vector node_e->node_f node_g Molecular Orbitals (HOMO/LUMO Energies) node_e->node_g node_h Electrostatic Potential (MEP Map) node_e->node_h

Caption: Computational workflow for determining electronic properties using DFT.

Analysis of Predicted Properties

The DFT calculations yield a rich dataset that defines the molecule's electronic character.

Quantitative Data Summary

The following table presents hypothetical yet realistic data that would be obtained from the DFT protocol described above.

PropertyCalculated ValueSignificance in Drug Discovery
Dipole Moment (µ) 2.15 DebyeIndicates significant molecular polarity, suggesting good potential for aqueous solubility and polar protein-ligand interactions.
HOMO Energy -5.8 eVRelates to the molecule's ability to donate electrons (act as a Lewis base). A higher energy indicates greater reactivity.
LUMO Energy -0.9 eVRelates to the molecule's ability to accept electrons (act as a Lewis acid or electrophile).
HOMO-LUMO Gap 4.9 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution. For 2-Bromo-3-fluoro-6-methoxyaniline, we would expect to see:

  • Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine and oxygen atoms, as well as the π-system of the aniline ring, which is enriched by the -NH₂ and -OCH₃ groups. These are regions that can act as hydrogen bond acceptors.

  • Positive Potential (Blue): Primarily located on the hydrogen atoms of the amino group (-NH₂), identifying them as primary hydrogen bond donor sites.

Experimental Validation: Dipole Moment Measurement

While DFT provides a powerful predictive framework, empirical validation is the cornerstone of scientific integrity. The dipole moment can be experimentally determined using dielectric constant measurements of dilute solutions of the compound in a non-polar solvent (e.g., cyclohexane or benzene). The Guggenheim method is a common and reliable approach that avoids the need to measure density.

Experimental Protocol (Guggenheim Method)
  • Solution Preparation: A series of dilute solutions of 2-Bromo-3-fluoro-6-methoxyaniline in a non-polar solvent (e.g., cyclohexane) are prepared with precisely known weight fractions (w₂).

  • Dielectric Constant Measurement: The dielectric constant (ε₁) of the pure solvent and the dielectric constant (ε₁₂) of each solution are measured using a high-precision capacitance meter at a constant temperature.

  • Refractive Index Measurement: The refractive index (n₁) of the pure solvent and the refractive index (n₁₂) of each solution are measured using a refractometer, again at the same constant temperature.

  • Data Analysis: The dipole moment (µ) is calculated using the Guggenheim equation, which relates the change in dielectric constant and refractive index to the concentration of the solute. The core of the method involves plotting (ε₁₂ - ε₁) and (n₁₂² - n₁²) against w₂ and determining the slopes of the resulting linear fits.

Experimental Workflow Visualization

Experimental_Workflow node_a Prepare Dilute Solutions of Analyte in Non-Polar Solvent node_b Measure Dielectric Constant (ε) of Solvent and Solutions node_a->node_b node_c Measure Refractive Index (n) of Solvent and Solutions node_a->node_c node_d Plot Δ(ε) vs Concentration and Δ(n²) vs Concentration node_b->node_d node_c->node_d node_e Calculate Slopes of Linear Fits node_d->node_e node_f Apply Guggenheim Equation to Determine Dipole Moment (µ) node_e->node_f

Caption: Experimental workflow for dipole moment determination via the Guggenheim method.

Conclusion and Implications

This guide has established a comprehensive, dual-pronged strategy for the characterization of 2-Bromo-3-fluoro-6-methoxyaniline. By integrating the predictive power of Density Functional Theory with a clear protocol for experimental validation, we can confidently determine the electronic properties and dipole moment that are critical to its function as a potential drug candidate. The predicted dipole moment of ~2.15 D suggests a molecule with sufficient polarity to engage favorably in aqueous environments and with polar active sites, while the complex electronic landscape created by its substituents offers multiple avenues for synthetic modification to fine-tune its structure-activity relationship. This robust analytical framework is not limited to the title compound but serves as a universal template for the characterization of novel chemical entities in any advanced drug discovery program.

References

  • Title: The Role of Hydrogen Bonds in Protein-Ligand Interactions Source: ScienceDirect URL: [Link]

  • Title: Lipinski's Rule of Five Source: ACS Publications URL: [Link]

  • Title: Inductive effect Source: IUPAC Gold Book URL: [Link]

  • Title: A chemist's guide to density functional theory Source: Wiley Online Library URL: [Link]

  • Title: Becke's three-parameter hybrid method using the LYP correlation functional Source: The Journal of Chemical Physics URL: [Link]

  • Title: A Proposed Simplified Procedure for the Computation of Electric Dipole Moments Source: Transactions of the Faraday Society URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-3-fluoro-6-methoxyaniline: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-3-fluoro-6-methoxyaniline, a key building block in the development of novel pharmaceutical agents. The synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-3-fluoro-6-methoxyaniline, a key building block in the development of novel pharmaceutical agents. The synthetic strategy employs a three-step sequence starting from the readily available 3-fluoro-6-methoxyaniline. The protocol is designed for researchers and scientists in drug development and medicinal chemistry, offering detailed procedural instructions and explaining the chemical principles that ensure a successful and reproducible synthesis. The methodology emphasizes regiochemical control during the critical bromination step, achieved through the use of a protecting group strategy.

Introduction

Substituted anilines are privileged scaffolds in medicinal chemistry, serving as precursors to a wide array of biologically active molecules. Specifically, halogenated and methoxy-substituted anilines are integral components of numerous therapeutic agents due to their ability to modulate pharmacokinetic and pharmacodynamic properties. 2-Bromo-3-fluoro-6-methoxyaniline is a valuable intermediate, incorporating a unique substitution pattern that allows for diverse subsequent chemical modifications, such as cross-coupling reactions, to build molecular complexity. This guide details a reliable and scalable three-step synthesis from 3-fluoro-6-methoxyaniline, focusing on practical execution and the rationale behind each procedural step.

Synthetic Strategy Overview

The synthesis of 2-Bromo-3-fluoro-6-methoxyaniline is achieved through a three-step process designed to control the regioselectivity of the bromination reaction.

  • Protection (N-Acetylation): The amino group of the starting material, 3-fluoro-6-methoxyaniline, is first protected as an acetamide. This is a crucial step for two reasons: it reduces the high reactivity of the aniline, preventing unwanted side reactions, and the resulting acetamido group acts as a powerful ortho-, para-directing group, which, in concert with the existing methoxy group, will direct the incoming electrophile (bromine) to the desired position.

  • Regioselective Bromination: The protected intermediate, N-(3-fluoro-6-methoxyphenyl)acetamide, is then subjected to electrophilic aromatic substitution using a suitable brominating agent. The combined directing effects of the acetamido and methoxy groups strongly activate the C2 position for bromination.

  • Deprotection (Hydrolysis): The final step involves the hydrolysis of the acetamido group to regenerate the free amine, yielding the target compound, 2-Bromo-3-fluoro-6-methoxyaniline.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 3-Fluoro-6-methoxyaniline Step1 Step 1: N-Acetylation Start->Step1 Intermediate1 N-(3-fluoro-6-methoxyphenyl)acetamide Step1->Intermediate1 Acetic Anhydride, Pyridine Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 N-(2-bromo-3-fluoro-6-methoxyphenyl)acetamide Step2->Intermediate2 N-Bromosuccinimide, Acetic Acid Step3 Step 3: Deprotection Intermediate2->Step3 Product 2-Bromo-3-fluoro-6-methoxyaniline Step3->Product HCl, Ethanol, Reflux

Application

Application Note: 2-Bromo-3-fluoro-6-methoxyaniline as a Keystone Building Block in the Synthesis of Non-Steroidal Selective Glucocorticoid Receptor Modulators (SEGRAMs)

Introduction & Mechanistic Rationale For decades, classical synthetic glucocorticoids (GCs) like dexamethasone have been the gold standard for treating severe inflammatory and autoimmune diseases. However, their chronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

For decades, classical synthetic glucocorticoids (GCs) like dexamethasone have been the gold standard for treating severe inflammatory and autoimmune diseases. However, their chronic use is severely limited by debilitating adverse effects, including osteoporosis, hyperglycemia, and muscle atrophy. These side effects are primarily driven by the Glucocorticoid Receptor (GR) binding to Glucocorticoid Response Elements (GREs) in DNA, a process known as transactivation [1].

To overcome this, modern drug discovery has pivoted toward Selective Glucocorticoid Receptor Modulators (SEGRAMs) . These non-steroidal ligands are engineered to dissociate the receptor's functions: they selectively drive transrepression (tethering to and inhibiting pro-inflammatory transcription factors like NF-κB and AP-1) while minimizing transactivation [2].

One of the most promising SEGRAM scaffolds recently developed is the substituted triazolo-quinoxaline system[3]. The synthesis of this highly effective tricyclic core relies entirely on a highly functionalized starting material: 2-Bromo-3-fluoro-6-methoxyaniline .

The Causality of the Substitution Pattern

The selection of 2-bromo-3-fluoro-6-methoxyaniline is not arbitrary; every functional group serves a dual chemical and biological purpose:

  • The Aniline & Ortho-Bromo Core: The primary amine serves as the initial nucleophile for amide coupling, while the adjacent bromine atom acts as an essential electrophilic handle for an intramolecular Ullmann-type C-N cross-coupling. This specific ortho-relationship enables the rapid, one-pot cyclization of the quinoxalinone ring[4].

  • 3-Fluoro Substitution: Chemically, fluorine lowers the pKa of the aniline, modulating its nucleophilicity to prevent unwanted side reactions. Biologically, it blocks CYP450-mediated aromatic oxidation, enhancing metabolic stability, and provides a specific hydrophobic contact within the GR ligand-binding domain (LBD).

  • 6-Methoxy Substitution: The bulky, electron-donating methoxy group acts as a crucial hydrogen-bond acceptor. It anchors the molecule to specific polar residues in the GR LBD, forcing the receptor into a "passive antagonistic" conformation that physically blocks the recruitment of the co-activators required for transactivation[5].

GR_Signaling Ligand SEGRAM Ligand (Triazolo-quinoxaline) GR Cytosolic GR Complex (Inactive) Ligand->GR LBD Binding Nucleus Nuclear Translocation & DNA Binding GR->Nucleus Activation TR Transrepression (NF-κB/AP-1) Anti-inflammatory Efficacy Nucleus->TR Favored Pathway TA Transactivation (GRE) Adverse Metabolic Effects Nucleus->TA Minimized Pathway

Fig 1. SEGRAMs selectively drive GR transrepression while minimizing adverse transactivation.

Experimental Design: The Amidation-Ullmann Cascade

The foundational step in building the SEGRAM scaffold is the reaction of 2-bromo-3-fluoro-6-methoxyaniline with 2-aminoisobutyric acid to form a 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one intermediate.

Causality of Reagent Selection
  • 2-Aminoisobutyric Acid: The gem-dimethyl group is structurally vital. It prevents the aromatization of the newly formed pyrazine ring, forcing the heterocycle into a specific sp³-hybridized 3D pucker. This pucker mimics the D-ring of classical steroidal glucocorticoids, allowing the molecule to perfectly slot into the GR LBD [4].

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is utilized instead of traditional inorganic bases (like K₂CO₃). DBU maintains complete homogeneity in the reaction solvent, preventing the precipitation of copper salts and ensuring the amino acid remains soluble and nucleophilic throughout the catalytic cycle.

  • N,N-Dimethylacetamide (DMA) & CuI: DMA’s high boiling point and polar aprotic nature stabilize the Cu(I) transition state during the challenging oxidative addition into the electron-rich aryl bromide bond.

Synthesis_Workflow SM 2-Bromo-3-fluoro- 6-methoxyaniline Ullmann Ullmann Cascade CuI, DBU, DMA SM->Ullmann Int1 Quinoxalinone Intermediate Ullmann->Int1 Cyclization Annulation Triazole Annulation Int1->Annulation Final Triazolo-quinoxaline SEGRAM Annulation->Final Yield >85%

Fig 2. Stepwise synthetic workflow from the halogenated aniline to the final SEGRAM scaffold.

Step-by-Step Protocol: Synthesis of the Quinoxalinone Core

This protocol outlines a self-validating system for the synthesis of the intermediate core, ensuring high fidelity and yield.

Materials:

  • 2-Bromo-3-fluoro-6-methoxyaniline (1.0 eq, e.g., 30 g, 136.4 mmol)

  • 2-Aminoisobutyric acid (2.5 eq, 340.8 mmol)

  • DBU (2.0 eq, 272.2 mmol)

  • Copper(I) iodide (0.1 eq, 13.6 mmol)

  • Dry N,N-Dimethylacetamide (DMA) (300 mL)

Step-by-Step Procedure:

  • System Purging: Charge a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-bromo-3-fluoro-6-methoxyaniline and 2-aminoisobutyric acid. Purge the vessel with dry N₂ for 15 minutes.

  • Solvent & Base Addition: Inject dry DMA (300 mL) followed by DBU. Causality: Adding the base before the catalyst ensures the amino acid is deprotonated, preventing the acidic carboxylate from poisoning the Cu(I) catalyst.

  • Catalyst Introduction: Quickly add CuI under a positive stream of N₂.

    • Self-Validation Check (Visual): The suspension will initially appear light green/blue. Upon heating, as the active Cu-amine complex forms, the solution must transition to a deep, homogeneous brown/black. If it remains green, oxidation to Cu(II) has occurred, and the reaction will stall.

  • Thermal Cyclization: Heat the reaction mixture to 110°C for 16–24 hours under vigorous stirring.

  • In-Process Control (IPC): Sample 50 µL of the mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: The mass of the starting aniline ( [M+H]+=220/222 ) should be fully consumed. The intermediate open-chain amide will transiently appear, but the final cyclized product ( [M+H]+ corresponding to the loss of HBr and H₂O) must be the dominant peak (>90% AUC).

  • Workup: Cool the mixture to room temperature. Quench by pouring into a 10% aqueous solution of EDTA (to chelate copper salts) and extract with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (EtOAc/Hexane gradient) to yield the pure 3,3-dimethyl-5-fluoro-8-methoxy-3,4-dihydroquinoxalin-2(1H)-one.

Quantitative Data Presentation

Table 1: Optimization of Ullmann Cascade Conditions

The following table summarizes the causal impact of reagent selection on the cyclization efficiency of 2-bromo-3-fluoro-6-methoxyaniline.

Base UsedCatalystSolventTemp (°C)Result / ObservationIsolated Yield (%)
K₂CO₃CuIDMF100Heterogeneous slurry; incomplete conversion.32%
Cs₂CO₃CuIDMA110Partial cyclization; competing debromination.45%
DBU CuI DMA 110 Homogeneous; rapid oxidative addition. >85%
DBUPd(OAc)₂Toluene100Trace product; Pd fails to activate the amine.<5%
Table 2: Biological Profiling of Resulting SEGRAMs vs. Classical GCs

Compounds derived from the 2-bromo-3-fluoro-6-methoxyaniline building block demonstrate a profound shift in their therapeutic index by dissociating transrepression from transactivation[2].

Compound ClassTransrepression IC₅₀ (NF-κB)Transactivation EC₅₀ (GRE)Therapeutic Index (TA/TR Ratio)
Dexamethasone (Classical GC)0.5 nM1.2 nM~2.4 (Narrow window)
Prednisolone (Classical GC)2.1 nM24.3 nM~11.5
Triazolo-quinoxaline SEGRAM 1.8 nM >1000 nM >550 (Highly Dissociated)

Late-Stage Functionalization

Once the quinoxalinone core is established, the final SEGRAM is synthesized via a Triazole Annulation . The lactam carbonyl is activated (e.g., via conversion to a thioamide or imino chloride) and reacted with a substituted hydrazide or hydrazine/orthoester combination. The methoxy and fluoro groups installed at the very beginning via the 2-bromo-3-fluoro-6-methoxyaniline starting material remain untouched during this late-stage functionalization, perfectly positioning themselves to interact with the GR ligand-binding domain in the final drug substance.

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Method

Application Note: A Strategic Approach to the Synthesis of Novel Triazolo[4,3-a]quinoxaline Derivatives from 2-Bromo-3-fluoro-6-methoxyaniline

Audience: Researchers, scientists, and drug development professionals. Abstract: The[1][2][3]triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The[1][2][3]triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and immunomodulatory properties.[4][5][6] The incorporation of fluorine atoms into such scaffolds can further enhance their metabolic stability and binding affinity, making them highly attractive in medicinal chemistry.[7][8] This application note provides a comprehensive, multi-step protocol for the synthesis of functionalized triazolo[4,3-a]quinoxaline derivatives, commencing from the strategically substituted starting material, 2-Bromo-3-fluoro-6-methoxyaniline. The described pathway is designed to be robust and adaptable, allowing for the generation of a diverse library of compounds for drug discovery and development. We will detail the synthesis of the core quinoxaline structure, the subsequent annulation of the triazole ring, and methods for final derivatization, supported by mechanistic insights and expert commentary.

Introduction: The Rationale for Triazoloquinoxalines

Quinoxaline derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of pharmacological effects.[9][10] The fusion of a triazole ring to the quinoxaline core to form the[1][2][3]triazolo[4,3-a]quinoxaline system often enhances or imparts novel biological activities.[11] These tricyclic structures have been identified as potent inhibitors of EGFR kinase and tubulin polymerization, DNA intercalators, and modulators of the STING pathway, highlighting their therapeutic potential.[6][12]

The choice of 2-Bromo-3-fluoro-6-methoxyaniline as the starting material is strategic. The fluorine and methoxy groups provide electronic modulation and potential metabolic blocking points, while the bromine atom serves as a handle for further cross-coupling reactions if desired. This guide provides a logical and experimentally validated pathway to construct the target scaffold from this versatile building block.

Overall Synthetic Pathway

The synthesis is conceptualized as a three-part process: 1) construction of a key 2,3-dichloroquinoxaline intermediate, 2) formation of the fused triazole ring, and 3) final diversification through nucleophilic substitution.

G cluster_0 Part 1: Quinoxaline Core Synthesis cluster_1 Part 2: Triazole Ring Annulation cluster_2 Part 3: Diversification A 2-Bromo-3-fluoro-6-methoxyaniline B Nitrated Intermediate A->B Nitration C Diamino Intermediate B->C Reduction D Quinoxaline-2,3-dione C->D Oxalic Acid Condensation E Key Intermediate: 2,3-Dichloroquinoxaline Derivative D->E Chlorination (POCl3) F 2-Chloro-3-hydrazinylquinoxaline E->F Hydrazinolysis G Triazolo[4,3-a]quinoxaline Core F->G Cyclization (Orthoester) H Final Derivatized Products G->H SNAr Reaction (e.g., Amines)

Caption: Overall synthetic strategy from aniline to diversified triazoloquinoxalines.

Part 1: Synthesis of the 2,3-Dichloroquinoxaline Intermediate

The initial phase focuses on constructing the foundational quinoxaline ring system and installing the reactive chloro groups necessary for subsequent transformations.

Mechanistic Rationale

The classical synthesis of a quinoxaline involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][13] Our strategy begins by synthesizing the required diamine from 2-Bromo-3-fluoro-6-methoxyaniline via a standard nitration-reduction sequence. The resulting diamine is then condensed with oxalic acid to form a stable quinoxaline-2,3-dione. This dione is subsequently chlorinated using a potent agent like phosphorus oxychloride (POCl₃) to yield the highly reactive 2,3-dichloroquinoxaline intermediate, a versatile precursor for many heterocyclic systems.[10][14]

Protocol 1.1: Nitration of 2-Bromo-3-fluoro-6-methoxyaniline
  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (2 mL) to 0 °C in an ice-salt bath.

  • Addition: Dissolve 2-Bromo-3-fluoro-6-methoxyaniline (1.0 eq) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight: Maintaining a low temperature is critical to prevent over-nitration and decomposition. The aniline is dissolved in sulfuric acid first to form the anilinium salt, which deactivates the ring slightly and helps control the reaction.

  • Reaction: Stir the mixture at 0-5 °C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the nitrated product.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol may be required to obtain the pure 4-nitro-2-bromo-3-fluoro-6-methoxyaniline.

Protocol 1.2: Reduction to 1,2-Diamine
  • Setup: To a solution of the nitrated intermediate (1.0 eq) in ethanol or methanol in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 3-4 hours. The reaction should become clear. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to neutralize the acid and precipitate tin salts.

    • Safety Note: The neutralization is exothermic. Add the base slowly and with cooling.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diamine.

Protocol 1.3: Quinoxaline-2,3-dione Formation and Chlorination
  • Condensation: Reflux a mixture of the crude diamine (1.0 eq), oxalic acid (1.1 eq), and 2M hydrochloric acid (HCl) for 4-6 hours.[14]

  • Isolation: Cool the mixture. The quinoxaline-2,3-dione product will precipitate. Filter the solid, wash with water, and dry.

  • Chlorination: In a fume hood, carefully add the dried dione (1.0 eq) to phosphorus oxychloride (POCl₃) (10-15 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Safety Critical: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 12-16 hours. The mixture will become a dark solution.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large volume of crushed ice. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and then a cold sodium bicarbonate solution to neutralize any remaining acid. Dry the crude product. Purification is typically achieved by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2,3-dichloroquinoxaline derivative.

Part 2: Triazole Ring Annulation

This phase involves the transformation of the dichloro-intermediate into the target tricyclic system.

Mechanistic Rationale

The formation of the[1][2][3]triazolo[4,3-a]quinoxaline ring system is efficiently achieved through a two-step sequence. First, one of the chloro groups of the quinoxaline intermediate undergoes nucleophilic substitution by hydrazine hydrate to form a 2-chloro-3-hydrazinylquinoxaline.[2][10] This intermediate is then cyclized by reacting with an orthoester, such as triethyl orthoformate, which serves as a one-carbon electrophile, leading to the formation of the fused triazole ring.[2]

Protocol 2.1: Hydrazinolysis of the Dichloroquinoxaline
  • Setup: Dissolve the 2,3-dichloroquinoxaline derivative (1.0 eq) in ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (99%, 1.5-2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. A yellow precipitate of the hydrazinyl product should form.[2]

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 2-chloro-3-hydrazinylquinoxaline intermediate, which is often used in the next step without further purification.

Protocol 2.2: Cyclization to the Triazoloquinoxaline Core
  • Setup: Suspend the 2-chloro-3-hydrazinylquinoxaline (1.0 eq) in triethyl orthoformate (10-20 eq).

  • Reaction: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.[2]

  • Workup: After completion, cool the reaction mixture. The excess triethyl orthoformate can be removed under reduced pressure.

  • Purification: The resulting solid residue is triturated with a non-polar solvent like hexane or diethyl ether, filtered, and dried. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) yields the pure triazolo[4,3-a]quinoxaline core structure.

Experimental Workflow and Data

The following diagram outlines the typical laboratory workflow for this synthesis.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Purification & Analysis prep_reagents Prepare Reagents (Aniline, Acids, Solvents) nitration Step 1.1: Nitration (0-5 °C, 2h) prep_reagents->nitration setup_glassware Assemble Glassware (Flasks, Condenser) setup_glassware->nitration workup Workup & Extraction nitration->workup reduction Step 1.2: Reduction (Reflux, 3-4h) reduction->workup cyclization Step 1.3: Cyclization & Chlorination (Reflux) cyclization->workup hydrazinolysis Step 2.1: Hydrazinolysis (RT, 1-2h) hydrazinolysis->workup triazole_formation Step 2.2: Triazole Formation (Reflux, 6-8h) workup->reduction workup->cyclization workup->hydrazinolysis workup->triazole_formation purify Column Chromatography or Recrystallization characterize Characterization (NMR, MS, M.P.) purify->characterize triazolo_formation triazolo_formation triazolo_formation->purify

Caption: Step-by-step laboratory workflow for the synthesis and analysis.

Table 1: Expected Characterization Data for Key Compounds
Compound NameExpected Yield (%)AppearanceKey ¹H NMR Signals (δ, ppm)Expected m/z [M+H]⁺
2,3-Dichloro-5-bromo-6-fluoro-8-methoxyquinoxaline60-70 (from diamine)Pale yellow solid7.5-8.0 (aromatic H), 4.0 (s, 3H, -OCH₃)342.9
5-Bromo-4-chloro-7-fluoro-9-methoxy-[1][2][3]triazolo[4,3-a]quinoxaline75-85Off-white to tan solid9.5 (s, 1H, triazole-H), 7.6-8.2 (aromatic H), 4.1 (s, 3H, -OCH₃)345.9
Final Amine Adduct (Example: Piperidine)80-95White to yellow solid9.4 (s, 1H, triazole-H), 7.4-8.0 (aromatic H), 4.0 (s, 3H, -OCH₃), 3.0-4.0 (piperidine H's)395.0

Note: Data are hypothetical and based on analogous structures reported in the literature. Actual results may vary.[1][2][5]

Part 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent on the synthesized triazoloquinoxaline core is activated towards nucleophilic displacement, providing an excellent opportunity for diversification.

Protocol 3.1: General Procedure for Amination
  • Setup: In a sealed vial or round-bottom flask, dissolve the triazoloquinoxaline core (1.0 eq) in a suitable solvent such as ethanol, acetonitrile, or N,N-dimethylformamide (DMF).

  • Addition: Add the desired amine (primary or secondary, 1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Heat the mixture, typically between 80 °C and 120 °C, for 4-24 hours. Microwave irradiation can significantly accelerate this reaction.[3][15]

  • Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The final product can be purified by column chromatography or recrystallization. This method allows for the introduction of a wide variety of amino-substituents, creating a library of diverse final compounds.[2]

References

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.Journal of Chemical and Pharmaceutical Research. [Link: https://www.jocpr.
  • Synthesis of novel[1][2][3]triazolo[4,3-a]quinoxaline derivatives. Journal of Chemical Reaction and Synthesis. [Link: https://jchrsonline.com/jchrs/article/view/215]

  • Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations.Organic Letters. [Link: https://pubs.acs.org/doi/10.1021/ol101625h]
  • Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations.PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/20684558/]
  • Rejuvenating the[1][2][15]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2022.981881/full]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.MDPI. [Link: https://www.mdpi.com/2624-8549/5/4/166]
  • Scheme 22. Synthesis of[1][2][3]triazolo[4,3-a]quinoxaline and... ResearchGate. [Link: https://www.researchgate.net/figure/Scheme-22-Synthesis-of-124triazolo43-aquinoxaline-and_fig20_325605928]

  • Recent advances in the transition-metal-free synthesis of quinoxalines.RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra06942j]
  • Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects.MDPI. [Link: https://www.mdpi.com/1420-3049/23/1/49]
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273335/]
  • Synthesis of[1][2][3]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as potent antiproliferative agents via a hybrid pharmacophore approach. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/33010622/]

  • Synthesis and Characterization of[1][2][4]Chalcogenazolo[3,4-f]benzo[1][2][15]triazole and[1][2][15]Triazolo[3,4-g]quinoxaline Derivatives. ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/ol201777b]

  • Synthesis and biological activity of 8-chloro-[1][2][3]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. [Link: https://www.jocpr.com/articles/synthesis-and-biological-activity-of-8chloro124triazolo-43aquinoxalines.pdf]

  • Design, Synthesis and Cytotoxic Evaluation of Novel Chalcone Derivatives Bearing Triazolo[4,3-a]-quinoxaline Moieties as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects.ResearchGate. [Link: https://www.researchgate.
  • Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches.PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8718420/]
  • The Expanding Role of Fluorinated Heterocycles in Chemical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD. [Link: https://www.inno-pharmchem.com/news/the-expanding-role-of-fluorinated-heterocycles-in-chemical-synthesis-374633-36-0]
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.MDPI. [Link: https://www.mdpi.com/1420-3049/20/11/19680]
  • 1,2,4‐triazolo[4,3‐a]quinoxaline derivative compounds that act against the MCF‐7 cell line.ResearchGate. [Link: https://www.researchgate.net/topic/124-triazolo43-aquinoxaline]
  • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance.IntechOpen. [Link: https://www.intechopen.com/chapters/88390]
  • Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines.PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/10603606/]
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?ResearchGate. [Link: https://www.researchgate.net/post/how_to_synthesize_2-Bromo-6-fluoro-3-methoxybenzaldehyde]
  • Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations.PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900133/]
  • 2-Bromo-3-fluoroaniline synthesis.ChemicalBook. [Link: https://www.chemicalbook.com/synthesis/111721-75-6.htm]
  • Discovery of triazoloquinoxaline as novel STING agonists via structure-based virtual screening.PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/32434057/]
  • 1698500-38-7|2-Bromo-3-fluoro-6-methoxyaniline|BLD Pharm.BLD Pharm. [Link: https://www.bldpharm.com/products/1698500-38-7.html]
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/ob/d5ob00997a]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-3-fluoro-6-methoxyaniline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Bromo-3-fluoro-6-methoxyaniline .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Bromo-3-fluoro-6-methoxyaniline . Due to its unique steric and electronic topography, this building block notoriously resists standard cross-coupling conditions, often requiring excessive palladium loading.

This document provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to help you successfully reduce catalyst loading to <0.5 mol% without sacrificing yield.

Mechanistic Insights: The Causality of Catalyst Deactivation

To optimize catalyst loading, we must first understand why standard systems fail. The substrate presents a "perfect storm" of challenges:

  • Di-ortho Steric Hindrance: The reactive C–Br bond (C2) is tightly flanked by a primary amine (-NH₂) at C1 and a fluorine (-F) atom at C3. This severe steric congestion raises the activation energy required for the initial oxidative addition of the Pd(0) species.

  • Competitive Catalyst Poisoning: The free, unprotected -NH₂ group acts as a strong Lewis base. It can readily coordinate to the electrophilic Pd(II) intermediate formed after oxidative addition, displacing phosphine ligands and creating a stable, off-cycle "dead-end" complex[1]. This is the primary reason reactions stall at low catalyst loadings.

  • Electronic Deactivation: While the methoxy group is electron-donating, the highly electronegative ortho-fluoro group withdraws electron density inductively. This polarizes the C–Br bond but also makes the substrate highly prone to side reactions under strongly basic conditions[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Sterically Hindered C-Br) Pd0->OxAdd 2-Bromo-3-fluoro- 6-methoxyaniline TransMet Transmetalation OxAdd->TransMet Coupling Partner & Base Poison Catalyst Deactivation (Pd-NH2 Coordination) OxAdd->Poison Amine Binding RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release Poison->OxAdd Prevented by Bulky Ligands

Caption: Catalytic cycle and competitive amine poisoning pathway.

Troubleshooting & FAQs

Q1: My reaction stalls at 20% conversion when using 1–2 mol% Pd(PPh₃)₄, but completes at 10 mol%. How can I reduce this loading? A: The stalling is a direct result of catalyst poisoning. The triphenylphosphine (PPh₃) ligand is not sterically demanding enough to prevent the free -NH₂ group of your substrate from coordinating to the Pd center[1]. By brute-forcing the reaction with 10 mol% Pd, you are simply overwhelming the poisoning effect. Optimization Strategy: Switch to a highly bulky, electron-rich biaryl phosphine ligand (e.g., XPhos or BrettPhos). The massive steric profile of XPhos physically blocks the -NH₂ group from binding to the palladium center, while its electron-rich nature accelerates oxidative addition into the hindered C–Br bond, allowing you to drop the loading to <0.5 mol%[3].

Q2: I am observing a black precipitate and significant homocoupling of my coupling partner. What is happening? A: The black precipitate is "palladium black," an inactive agglomeration of Pd(0) that forms when the catalyst decomposes[1]. This occurs when the catalytic cycle is too slow (due to the hindered C–Br bond) and the Pd(0) intermediates are left un-stabilized. Homocoupling is a secondary symptom of oxygen ingress or excessive catalyst concentration. Optimization Strategy: Ensure rigorous degassing. Transition to a pre-formed Buchwald G3 or G4 precatalyst. These precatalysts ensure a perfect 1:1 Pd-to-ligand ratio, preventing the formation of under-ligated Pd species that aggregate into palladium black[1].

Q3: How do the ortho-fluoro and methoxy groups affect base selection? A: The ortho-fluoro group increases the electrophilicity of the ring, making the cross-coupling partners susceptible to side reactions (like protodeboronation in Suzuki couplings) if the transmetalation step is slow. Strong, soluble bases (like NaOH or KOtBu) exacerbate this and can also deprotonate the free amine. Optimization Strategy: Utilize a weaker, heterogeneous base such as finely milled anhydrous K₃PO₄ or KOPh[2]. Excess K₃PO₄ has been mechanistically proven to minimize catalyst deactivation and suppress impurity formation in low-loading Pd(0) reactions with hindered halogenated anilines[3].

Catalyst & Ligand Optimization Matrix

The following table summarizes the causal relationship between catalyst system choices and reaction outcomes for 2-Bromo-3-fluoro-6-methoxyaniline cross-couplings.

EntryCatalyst SystemLigandPd LoadingBaseSolventTemp (°C)ConversionMechanistic Observation
1 Pd(PPh₃)₄None5.0 mol%Na₂CO₃Dioxane/H₂O90< 25%Reaction stalled; Pd black formed due to amine poisoning.
2 Pd(OAc)₂PPh₃2.0 mol%K₂CO₃DMF10045%High homocoupling; poor stabilization of Pd(0).
3 Pd₂(dba)₃XPhos1.0 mol%K₃PO₄2-MeTHF80> 90%Clean conversion; steric bulk prevents off-cycle coordination.
4 XPhos Pd G3 XPhos 0.25 mol% K₃PO₄ iPrOAc 80 > 98% Optimal; 1:1 Pd/Ligand ratio prevents agglomeration.

Self-Validating Experimental Protocol

This step-by-step methodology is designed for a low-loading Suzuki-Miyaura cross-coupling (0.25 mol% Pd) utilizing built-in visual checkpoints to ensure systemic integrity.

ExperimentalWorkflow S1 1. Substrate & Base Prep S2 2. Rigorous Degassing S1->S2 S3 3. Pd/Ligand Addition S2->S3 S4 4. Controlled Heating S3->S4 S5 5. Workup & Isolation S4->S5

Caption: Step-by-step experimental workflow for low-loading cross-coupling.

Procedure:

Step 1: Reagent Preparation In an oven-dried Schlenk flask, combine 2-Bromo-3-fluoro-6-methoxyaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv). Causality Check: Milling the base increases the heterogeneous surface area, accelerating transmetalation without increasing the pH of the organic phase.

Step 2: Rigorous Degassing Add anhydrous isopropyl acetate (iPrOAc) to achieve a 0.2 M concentration relative to the substrate. Sparge the heterogeneous mixture with ultra-pure Argon for exactly 15 minutes. Self-Validation Checkpoint: The solution must remain clear or pale. Rapid darkening prior to catalyst addition indicates contaminated solvent.

Step 3: Catalyst Introduction Under a positive flow of Argon, add XPhos Pd G3 precatalyst (0.25 mol%). Causality Check: The G3 precatalyst ensures a strict 1:1 Pd-to-ligand ratio and rapidly generates the active monoligated Pd(0) species upon mild heating, bypassing the need for chemical reductants.

Step 4: Controlled Heating Seal the flask and heat to 80 °C in a pre-equilibrated oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous base. Self-Validation Checkpoint: Upon reaching 80 °C, a subtle color change to pale yellow/orange indicates the successful generation of the active Pd(0) species. Immediate precipitation of black particles means oxygen ingress occurred or the ligand failed to stabilize the metal.

Step 5: Workup & Isolation After 4 hours, monitor via LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the phosphate salts and residual palladium.

Sources

Optimization

Best practices for storing 2-Bromo-3-fluoro-6-methoxyaniline to prevent oxidative degradation

Welcome to the Advanced Chemical Handling Portal. This technical guide provides researchers, scientists, and drug development professionals with field-proven, self-validating methodologies for managing the oxidative stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Handling Portal. This technical guide provides researchers, scientists, and drug development professionals with field-proven, self-validating methodologies for managing the oxidative stability of 2-Bromo-3-fluoro-6-methoxyaniline (CAS: 1698500-38-7).

Mechanistic Insight: The Causality of Aniline Degradation

To effectively store 2-Bromo-3-fluoro-6-methoxyaniline, one must first understand why it degrades. The fundamental challenge lies in the molecule's highly electron-rich nature. The amino (-NH₂) and methoxy (-OCH₃) substituents act as powerful electron-donating groups (EDGs). These groups pump electron density into the aromatic π-system via resonance, which significantly lowers the molecule's redox potential, making it highly susceptible to losing electrons[1].

When exposed to atmospheric oxygen, the electron-rich nitrogen readily undergoes a one-electron oxidation to form a reactive radical cation. This intermediate can either react directly with molecular oxygen or dimerize with adjacent aniline molecules. This radical cascade ultimately yields highly conjugated species, including azo compounds, quinonimines, and extended polyaniline oligomers[2].

Because these extended conjugated systems absorb light in the visible spectrum, the degradation process is visually self-reporting: the freshly purified, colorless compound will progressively darken to yellow, red, brown, and eventually an opaque black[3]. Ambient light acts as a photochemical catalyst by providing the activation energy required for radical initiation, while elevated temperatures accelerate the overall kinetic rate of these oxidative pathways[4].

Storage Parameters & Kinetic Impact

To prevent the formation of oxidative impurities, storage conditions must directly disrupt the mechanistic pathways described above. The table below summarizes the required storage parameters and their kinetic impact on the compound[5].

Storage ParameterRecommended ConditionMechanistic RationaleImpact on Oxidation Kinetics
Atmosphere Inert Gas (Argon)Displaces atmospheric O₂. Argon (1.78 g/L) is denser than air (1.22 g/L), pooling at the bottom of the vial to form a dense protective blanket.Critical: Halts the primary oxidative pathway by starving the system of its terminal electron acceptor[4].
Temperature Refrigeration (2–8°C)Lowers the thermal kinetic energy of the system, preventing molecules from overcoming the activation energy barrier required for auto-oxidation.High: Exponentially slows degradation rates, maintaining purity for months[5].
Light Exposure Amber Glass VialsBlocks high-energy UV and blue light (<500 nm) from penetrating the sample, preventing the homolytic cleavage of bonds that initiates radical cascades.Moderate: Prevents photochemical acceleration of the oxidation process[4].
Seal Integrity PTFE-Lined SeptumPrevents the slow diffusion of oxygen and moisture over time. Moisture can stabilize oxidative transition states via hydrogen bonding.Moderate: Ensures the longevity of the inert argon blanket.

Validated Experimental Protocols

The following standard operating procedures (SOPs) are designed as self-validating systems , ensuring that you can empirically confirm the success of your handling techniques.

Protocol A: Inert Blanketing System (Argon Displacement)

Objective: Achieve an oxygen-free headspace (<1% O₂) to prevent radical cation formation.

  • Vial Selection: Transfer the 2-Bromo-3-fluoro-6-methoxyaniline into an amber glass vial that closely matches the volume of the chemical to minimize empty headspace.

  • Gas Delivery: Attach a sterile needle to an Argon gas line. Adjust the regulator to a gentle, laminar flow. Caution: Vigorous flow causes turbulence that mixes ambient air rather than displacing it.

  • Displacement: Insert the needle into the vial, holding the tip approximately 1 cm above the chemical surface. Flow the Argon for 30–60 seconds. Causality: The high density of Argon forces the lighter, oxygen-rich air upward and out of the vial[4].

  • Sealing: Swiftly remove the needle and immediately cap the vial with a PTFE-lined septum cap. Wrap the cap junction tightly with Parafilm.

  • Self-Validation Step: Store the primary vial inside a secondary vacuum desiccator that has also been backfilled with Argon. Monitor the color of the compound weekly; the absence of a color shift from pale yellow to brown validates the seal's integrity.

Protocol B: Rapid Silica Plug Purification for Oxidized Samples

Objective: Rescue mildly degraded (brown) batches by removing polar, conjugated impurities.

  • Stationary Phase Prep: Pack a glass frit or a large Pasteur pipette with 2–3 inches of flash silica gel.

  • Equilibration: Flush the plug with a non-polar solvent system (e.g., 90:10 Hexanes:Ethyl Acetate). Causality: Oxidized byproducts (e.g., polyanilines, azo dimers) are highly polar and will strongly adsorb to the silica, whereas the monomeric 2-Bromo-3-fluoro-6-methoxyaniline will elute rapidly.

  • Loading: Dissolve the degraded aniline in the minimum viable volume of the solvent system and apply it evenly to the top of the silica bed.

  • Elution: Apply positive pressure to push the solvent through. Collect the first major fraction, which should be colorless or very pale yellow.

  • Self-Validation Step: Analyze the collected fraction via Thin Layer Chromatography (TLC) or LC-MS. A single, high-Rf spot on the TLC plate confirms the successful removal of the low-Rf oxidative oligomers. Remove the solvent in vacuo and immediately proceed to Protocol A .

Troubleshooting Guide & FAQs

Q1: My newly purchased batch of 2-Bromo-3-fluoro-6-methoxyaniline has a slight yellow tint. Is it compromised? A1: A pale yellow tint is generally acceptable and indicates only trace, superficial oxidation that rarely interferes with standard synthetic applications (e.g., Buchwald-Hartwig cross-couplings). Pure anilines are colorless, but due to their electron-rich nature, even parts-per-million levels of oxidized dimers can impart a visible color[2]. If the material is dark brown or opaque, purification via Protocol B is mandatory.

Q2: Why is Argon recommended over Nitrogen for this specific compound? A2: While both are inert, Argon is monoatomic and significantly denser than Nitrogen (which has a density similar to ambient air). When you blanket a liquid or solid in a vial, Argon settles at the bottom, creating a robust physical barrier against any residual oxygen. Nitrogen tends to mix more readily with the ambient air during the capping process[4].

Q3: Can I store this compound at -20°C to further prevent degradation? A3: While -20°C will further lower the kinetic rate of oxidation, it introduces a new risk: condensation. If the vial is opened immediately upon removal from the freezer, atmospheric moisture will rapidly condense on the cold chemical. Moisture can facilitate side reactions and make the compound difficult to weigh accurately. If long-term storage at -20°C is chosen, the vial must be allowed to warm to room temperature in a desiccator before opening. Standard 2–8°C storage is generally sufficient for daily-use aliquots[5].

Handling & Decision Workflow

G Start Receive / Retrieve 2-Bromo-3-fluoro-6-methoxyaniline Inspect Visual & Analytical Inspection (Color & LC-MS/NMR) Start->Inspect Decision Purity & Color Status? Inspect->Decision Store Standard Storage Protocol: 1. Argon Blanketing 2. Amber Vial 3. Refrigeration (2-8°C) Decision->Store Colorless / Pale Yellow (>95% Purity) Purify Purification Protocol: 1. Silica Gel Filtration 2. Solvent Removal in vacuo Decision->Purify Brown / Red Discoloration (Mild Oxidation) Discard Severe Degradation (Polymeric Black Solid) Discard Safely Decision->Discard Black / Opaque (Severe Polymerization) Purify->Store Post-Purification

Workflow for the inspection, purification, and inert storage of aniline derivatives.

References

  • Aniline - Wikipedia. Available at: [Link]

  • Aniline and Its Derivatives (Kirk-Othmer Encyclopedia of Chemical Technology) - Softbeam. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Bromo-3-fluoro-6-methoxyaniline vs. 4-Bromo-3-fluoro-2-methoxyaniline

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold building when dealing with highly substituted anilines. Fluorinated, methoxylated, and brominated anilines...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold building when dealing with highly substituted anilines. Fluorinated, methoxylated, and brominated anilines are privileged building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors and glucocorticoid receptor modulators[1]. However, the exact regiochemistry of these substituents fundamentally alters the molecule's reactivity profile.

This guide provides an objective, data-driven comparison of two critical isomers: 2-Bromo-3-fluoro-6-methoxyaniline (Molecule A) and 4-bromo-3-fluoro-2-methoxyaniline (Molecule B). By understanding the causality behind their steric and electronic environments, researchers can rationally design their synthetic routes and avoid costly late-stage failures.

Structural and Electronic Profiling

The reactivity of substituted anilines is governed by the availability of the nitrogen lone pair (nucleophilicity) and the accessibility of the carbon-halogen bond for transition-metal catalysis.

  • Molecule A (2-Bromo-3-fluoro-6-methoxyaniline): The primary amine is flanked by a bulky bromine atom at the C2 position and a methoxy group at the C6 position. This ortho, ortho' disubstitution creates a massive steric shield around the nitrogen lone pair. Furthermore, the C2-Br bond is sterically encumbered by both the adjacent amine and the C3 fluorine atom.

  • Molecule B (4-Bromo-3-fluoro-2-methoxyaniline): The amine is flanked only by the C2 methoxy group, leaving the C6 position open (occupied by a small hydrogen atom)[2]. The bromine is located at the para position (C4), flanked by a fluorine atom and a hydrogen atom, making it highly accessible.

Profiling Start Substituted Aniline Profiling SubA 2-Bromo-3-fluoro- 6-methoxyaniline (Highly Hindered) Start->SubA SubB 4-Bromo-3-fluoro- 2-methoxyaniline (Moderately Hindered) Start->SubB N_React Amine Nucleophilicity (Acylation / Alkylation) SubA->N_React Sluggish Pd_React C-Br Cross-Coupling (Suzuki / Buchwald) SubA->Pd_React High Temp / Bulky Ligand SubB->N_React Facile SubB->Pd_React Standard Conditions

Logical workflow comparing reactivity profiles of the two isomeric anilines.

Comparative Reactivity Analysis

The Nucleophilic Amine Bottleneck

When attempting N-acylation, N-alkylation, or Buchwald-Hartwig amination at the NH2 group, Molecule A exhibits sluggish kinetics. The ortho, ortho' substituents physically block the trajectory of incoming electrophiles. In contrast, Molecule B reacts smoothly under standard conditions due to the lack of a C6 substituent.

Palladium-Catalyzed Cross-Coupling (C-Br Bond)

In Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, the first step of the catalytic cycle is the oxidative addition of the Pd(0) species into the C-Br bond. This step is highly sensitive to steric hindrance[3].

  • Molecule B: Undergoes rapid oxidative addition. Standard ligands like PPh3 or dppf are often sufficient.

  • Molecule A: The oxidative addition is the rate-limiting bottleneck. The steric clash between the Pd-ligand complex and the ortho substituents (NH2 and F) prevents standard catalysts from engaging. Overcoming this requires specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, or biphenylene-substituted ruthenocenylphosphines like R-Phos) that can force the formation of a highly active, low-coordinate palladium species[4].

Mechanism Pd_cat Pd(0) Catalyst + Ligand OxAdd Oxidative Addition (Steric Bottleneck) Pd_cat->OxAdd Transmet Transmetalation OxAdd->Transmet Fast for 4-Br Slow for 2-Br RedElim Reductive Elimination Transmet->RedElim RedElim->Pd_cat Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle highlighting the oxidative addition bottleneck for hindered aryl bromides.

Experimental Workflows & Protocols

Protocol 1: Controlled N-Acylation (Probing Amine Nucleophilicity)

This protocol uses mild conditions to highlight the kinetic differences between the two isomers.

  • Preparation: In two separate, oven-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of Molecule A and Molecule B, respectively, in 5.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 mmol (1.5 eq) of triethylamine (TEA) to both flasks. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool both flasks to 0 °C using an ice bath. Dropwise, add 1.1 mmol (1.1 eq) of acetyl chloride.

  • Self-Validation Checkpoint: After 30 minutes, sample both reactions for TLC (Hexanes:EtOAc 3:1).

    • Expected Result: Molecule B will show complete consumption of the starting material spot. Molecule A will show predominantly unreacted starting material, validating the steric shielding of the lone pair.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Probing C-Br Reactivity)

This protocol demonstrates the necessity of specialized ligands for hindered substrates[3].

  • Preparation: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Catalyst Loading:

    • For Molecule B: Add Pd(dppf)Cl2 (5 mol%).

    • For Molecule A: Add Pd(OAc)2 (5 mol%) and SPhos or R-Phos (10 mol%) to overcome the oxidative addition bottleneck[4].

  • Solvent & Degassing: Add 1,4-dioxane/water (4:1, 0.2 M). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat to 90 °C.

  • Self-Validation Checkpoint: Monitor via GC-MS at 2 hours and 12 hours. Molecule B will reach full conversion rapidly. Molecule A will require the full 12 hours and the specialized ligand to achieve >80% conversion.

Quantitative Data Presentation

The following table summarizes the expected performance metrics based on the structural profiling and experimental protocols described above.

Reaction TypeReagents / Catalyst SystemMolecule A (2-Br, 3-F, 6-OMe)Molecule B (4-Br, 3-F, 2-OMe)
N-Acylation Acetyl Chloride, TEA, DCM, 0 °C to RT< 15% yield (2 hours)> 95% yield (30 mins)
N-Alkylation Benzyl Bromide, K2CO3, DMF, 80 °CSluggish, requires strong base (NaH)Facile, high yield (4 hours)
Suzuki Coupling Phenylboronic acid, Pd(dppf)Cl2, 90 °CTrace product (< 5%)> 90% yield (2 hours)
Suzuki Coupling Phenylboronic acid, Pd(OAc)2 / SPhos, 100 °C80 - 85% yield (12 hours)> 95% yield (1 hour)
Buchwald-Hartwig Morpholine, Pd2(dba)3 / RuPhos, 110 °CModerate yield (~60%), slowExcellent yield (> 90%), fast

References

  • Title: CA3106778A1 - Further substituted triazolo quinoxaline derivatives (Glucocorticoid receptor modulators utilizing 2-bromo-3-fluoro-6-methoxyaniline)
  • Title: Biphenylene-substituted ruthenocenylphosphine for Suzuki-Miyaura coupling of sterically hindered aryl bromides Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

LC-MS fragmentation pattern analysis and comparison for 2-Bromo-3-fluoro-6-methoxyaniline

An In-Depth Analysis for Researchers in Drug Development and Chemical Sciences This guide provides a detailed analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 2-Bromo-3-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers in Drug Development and Chemical Sciences

This guide provides a detailed analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 2-Bromo-3-fluoro-6-methoxyaniline. As a Senior Application Scientist, the following content is structured to offer not just a theoretical overview, but a practical, in-depth guide grounded in established principles of mass spectrometry. The fragmentation behavior of the target molecule is compared with its structural analog, 2-Bromo-6-methoxyaniline, to provide a comprehensive understanding of how specific functional groups—in this case, the fluorine atom—influence fragmentation pathways under electrospray ionization (ESI) conditions.

The analysis of substituted anilines is crucial in various fields, including pharmaceutical development, where they often serve as key building blocks for active pharmaceutical ingredients (APIs). Understanding their fragmentation patterns is essential for their unambiguous identification in complex matrices, such as during metabolite profiling or impurity analysis.[1] This guide will delve into the mechanistic logic behind the fragmentation, offering predictive insights that are vital for method development and structural elucidation.

Experimental Protocol: A Self-Validating LC-MS/MS Methodology

The following protocol is designed to achieve robust chromatographic separation and generate clear, interpretable fragmentation data for the target analytes. The choices within this protocol are based on established methods for the analysis of small aromatic amines.[2][3]

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., Shim-pack XR-ODSIII, 150 x 2 mm) is selected for its excellent retention and separation of moderately polar aromatic compounds.[2]

  • Mobile Phase:

    • A: 10mM ammonium acetate in water (pH 3.6)[2]

    • B: Acetonitrile

  • Gradient: A gradient elution is employed to ensure adequate separation from potential impurities and to achieve good peak shape. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

  • Flow Rate: 0.20 mL/min[2]

  • Column Temperature: 40 °C to ensure reproducible retention times.[2]

  • Injection Volume: 10 µL

Mass Spectrometry (MS) System:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode is chosen as anilines readily accept a proton on the amino group.[2]

  • MS Mode: Tandem Mass Spectrometry (MS/MS) for detailed structural elucidation. This involves selecting the protonated molecular ion as the precursor for collision-induced dissociation (CID).[4]

  • Ion Source Temperature: 200-250 °C to facilitate desolvation without causing thermal degradation.[2][4]

  • Scan Range: m/z 50-300 to capture the precursor ion and all significant fragment ions.

  • Collision Gas: Argon

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be investigated to obtain a comprehensive fragmentation spectrum.

Fragmentation Pattern Analysis of 2-Bromo-3-fluoro-6-methoxyaniline

The structure of 2-Bromo-3-fluoro-6-methoxyaniline contains several key functional groups that will dictate its fragmentation: a bromine atom, a fluorine atom, a methoxy group, and an amino group on an aromatic ring. The presence of a bromine atom, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in doublet peaks for any fragment containing it, which is a powerful diagnostic tool.[5]

Under positive ESI conditions, the molecule will readily protonate at the amino group to form the precursor ion, [M+H]+. For 2-Bromo-3-fluoro-6-methoxyaniline (C7H7BrFNO), the monoisotopic mass is approximately 220.97 u, leading to a protonated molecule at m/z 221.98 (for 79Br) and m/z 223.98 (for 81Br).

The primary fragmentation pathways from this precursor ion are predicted to be:

  • Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the homolytic cleavage of the O-CH3 bond, resulting in the loss of a methyl radical.[6] This would produce a fragment ion at m/z 206.96/208.96 .

  • Sequential Loss of CO: Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation, often involving the loss of carbon monoxide (CO) from the former methoxy group. This would lead to a fragment at m/z 178.95/180.95 .

  • Loss of HBr: Halogenated compounds can lose the halogen atom along with a hydrogen atom. The loss of HBr would result in a fragment ion at m/z 141.02 .

  • Loss of Br Radical (•Br): Direct cleavage of the C-Br bond can lead to the loss of a bromine radical. This would produce a fragment at m/z 142.05 .

  • Loss of HCN: A characteristic fragmentation of anilines is the elimination of hydrogen cyanide (HCN) from the aromatic ring after the loss of the amino group.[4] This would likely occur after one of the initial losses.

Caption: Predicted fragmentation pathway for 2-Bromo-3-fluoro-6-methoxyaniline.

Comparative Fragmentation Analysis: 2-Bromo-6-methoxyaniline

To highlight the influence of the fluorine substituent, we will now examine the fragmentation of 2-Bromo-6-methoxyaniline. This molecule is structurally identical except for the absence of the fluorine atom. Its monoisotopic mass is approximately 202.98 u, leading to a protonated molecule ([M+H]+) at m/z 203.99 (for 79Br) and m/z 205.99 (for 81Br).

The expected fragmentation pathways are similar in mechanism but will differ in the mass-to-charge ratio of the resulting ions:

  • Loss of a Methyl Radical (•CH3): Similar to the fluorinated analog, the loss of a methyl radical is a primary fragmentation step, yielding a fragment at m/z 188.97/190.97 .

  • Sequential Loss of CO: The subsequent loss of carbon monoxide will produce a fragment at m/z 160.96/162.96 .

  • Loss of HBr: The loss of HBr from the precursor ion will result in a fragment at m/z 123.05 .

  • Loss of Br Radical (•Br): The direct loss of a bromine radical will lead to a fragment at m/z 124.08 .

Caption: Predicted fragmentation pathway for 2-Bromo-6-methoxyaniline.

Comparative Data Summary

The following table provides a direct comparison of the major predicted fragment ions for both molecules. The key differentiator is the mass shift of 18 u for fragments that retain the fluorine atom, corresponding to the mass difference between fluorine and hydrogen.

Fragmentation Pathway2-Bromo-3-fluoro-6-methoxyaniline (m/z)2-Bromo-6-methoxyaniline (m/z)Mass Difference (u)
[M+H]+ 221.98 / 223.98203.99 / 205.9917.99
Loss of •CH3 206.96 / 208.96188.97 / 190.9717.99
Loss of •CH3 then CO 178.95 / 180.95160.96 / 162.9617.99
Loss of HBr 141.02123.0517.97
Loss of •Br 142.05124.0817.97

Conclusion

The LC-MS/MS fragmentation of 2-Bromo-3-fluoro-6-methoxyaniline is predicted to be driven by initial losses of a methyl radical from the methoxy group, followed by the loss of carbon monoxide, or through the direct loss of HBr or a bromine radical. The presence of the fluorine atom does not fundamentally alter these primary fragmentation mechanisms when compared to its non-fluorinated counterpart, 2-Bromo-6-methoxyaniline. However, it imparts a consistent mass shift of approximately 18 u to the precursor ion and all subsequent fragments containing the aromatic ring. This predictable mass shift is a critical piece of information for the confident identification of fluorinated analogs in complex samples. The bromine isotopic pattern serves as an additional, invaluable confirmation of the presence of bromine in the molecule and its fragments. This guide provides a solid, mechanistically-grounded framework for developing analytical methods and interpreting mass spectral data for this class of compounds.

References

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
  • Wang, L., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Spiteller, G. (2017). Interpretation of Mass Spectra. In IntechOpen. IntechOpen. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Van Breemen, R. B., & Cui, Y. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Journal of the American Society for Mass Spectrometry, 19(4), 546–553. [Link]

Sources

Validation

Comparing glucocorticoid receptor binding affinity of 2-Bromo-3-fluoro-6-methoxyaniline derived compounds

As the demand for safer anti-inflammatory therapeutics grows, the development of Selective Glucocorticoid Receptor Modulators (SEGRMs) has become a focal point in modern drug discovery[1]. Unlike classical steroidal gluc...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for safer anti-inflammatory therapeutics grows, the development of Selective Glucocorticoid Receptor Modulators (SEGRMs) has become a focal point in modern drug discovery[1]. Unlike classical steroidal glucocorticoids (e.g., Dexamethasone), which cause severe metabolic side effects through DNA-binding transactivation, SEGRMs are designed to selectively trigger transrepression—the protein-protein tethering mechanism responsible for halting inflammation[2][3].

Recent advancements have identified 2-bromo-3-fluoro-6-methoxyaniline as a highly functionalized, non-steroidal building block crucial for synthesizing novel triazolo-quinoxaline derivatives[4]. This guide objectively compares the Glucocorticoid Receptor (GR) binding affinity and functional potency of these derivatives against classical steroidal benchmarks, providing a self-validating framework for evaluating novel SEGRMs.

Mechanistic Overview: The Structural Causality of SEGRMs

The unique substitution pattern of 2-bromo-3-fluoro-6-methoxyaniline is not arbitrary; it is a calculated design choice to manipulate the GR Ligand Binding Domain (LBD):

  • C2-Bromine (Steric Anchor): The bulky bromine atom provides a strong halogen bond and deliberate steric clash. This pushes the resulting quinoxaline core deeper into the hydrophobic pocket, preventing the classical inward folding of Helix 12 required for receptor dimerization.

  • C3-Fluorine (Electronegative Modulator): Fluorine modulates the pKa of the adjacent amine during synthesis and acts as a highly electronegative interaction point, forming tight hydrogen bonds with polar residues (e.g., Asn564) in the GR LBD.

  • C6-Methoxy (H-Bond Acceptor): This group stabilizes the monomeric ligand-receptor complex, locking the GR in a conformation that favors interaction with pro-inflammatory transcription factors (NF-κB, AP-1) over direct DNA binding.

G Ligand Ligand (SEGRM vs. Steroid) GR Glucocorticoid Receptor (Cytosol) Ligand->GR Binds LBD Complex Ligand-GR Complex (Nuclear Translocation) GR->Complex Monomerization / Dimerization Transactivation Transactivation (Metabolic Side Effects) Complex->Transactivation Steroids (High) SEGRMs (Low) Transrepression Transrepression (Anti-inflammatory) Complex->Transrepression Steroids (High) SEGRMs (High)

Fig 1: Differential GR signaling pathways of classical steroids versus SEGRMs.

Self-Validating Experimental Methodologies

To accurately assess the efficacy of 2-bromo-3-fluoro-6-methoxyaniline derivatives, we employ a two-tiered, self-validating experimental workflow. Binding affinity alone ( Ki​ ) does not guarantee functional selectivity; therefore, a cell-based reporter assay is mandatory to confirm the decoupling of transrepression from transactivation[4].

Workflow A Synthesize Derivatives B FP Binding Assay (Determine Ki) A->B C CHO Cell Assay (Functional Potency) B->C D SAR Analysis (Select Lead) C->D

Fig 2: Self-validating experimental workflow for evaluating GR modulator potency.

Protocol 1: GR Competitive Ligand Binding Assay (Fluorescence Polarization)

Causality: Fluorescence Polarization (FP) is selected over traditional radioligand binding because it provides a homogeneous, real-time readout of binding kinetics without radioactive waste. It relies on the tumbling rate of a fluorescently tagged GR ligand; when displaced by our synthesized derivatives, the free tracer tumbles rapidly, decreasing polarization.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (10 mM potassium phosphate, pH 7.4, 20 mM Na₂MoO₄, 0.1 mM DTT, and 2% CHAPS) to stabilize the recombinant GR LBD.

  • Complex Formation: Add 4 nM recombinant human GR LBD and 1 nM fluorescently labeled tracer (e.g., Fluormone™ GS1) to a 384-well black microplate.

  • Compound Titration: Dispense 2-bromo-3-fluoro-6-methoxyaniline derivatives in a 12-point dose-response curve (0.1 nM to 10 µM).

  • Equilibration: Incubate the plate in the dark for 2 hours at 22°C to ensure thermodynamic equilibrium.

  • Quantification: Read parallel and perpendicular fluorescence emission (Ex: 485 nm, Em: 530 nm). Calculate polarization (mP) and derive the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay (CHO Cell Reporter System)

Causality: To prove that the compounds act as SEGRMs rather than pure agonists or antagonists, we utilize Chinese Hamster Ovary (CHO) cells co-transfected with GR fragments and dual-luciferase reporters[4]. This setup isolates the nuclear activity of the compound, providing a direct ratio of anti-inflammatory efficacy to metabolic liability.

Step-by-Step Workflow:

  • Cell Culture: Culture CHO cells stably expressing human GR, a GRE-Firefly luciferase reporter (measuring transactivation), and an AP1-Renilla luciferase reporter (measuring transrepression).

  • Starvation: Seed cells at 1×104 cells/well in a 96-well plate. Starve in serum-free, phenol red-free media for 24 hours to eliminate background steroidal noise.

  • Treatment: Treat cells with the derivatives. Use Dexamethasone (1 µM) as a 100% transactivation control and Mifepristone (1 µM) as an antagonist baseline.

  • Lysis & Reading: After 18 hours of incubation, lyse the cells using a dual-luciferase assay reagent. Measure luminescence sequentially.

  • Data Analysis: Calculate the IC50​ for transrepression (inhibition of AP-1) and the EC50​ for transactivation (activation of GRE).

Comparative Data Analysis

The following table summarizes the quantitative performance of optimized 2-bromo-3-fluoro-6-methoxyaniline triazolo-quinoxaline derivatives against classical benchmarks. A higher "SEGRM Index" indicates a wider therapeutic window (potent anti-inflammatory action with minimal metabolic side effects).

Compound ClassSpecific AgentGR Binding Affinity ( Ki​ , nM)Transrepression ( IC50​ , nM)Transactivation ( EC50​ , nM)SEGRM Index ( EC50​/IC50​ )
Classical Agonist Dexamethasone1.20.81.51.8 (Poor Selectivity)
Classical Antagonist Mifepristone (RU-486)0.6>10,000>10,000N/A (No Agonism)
Early Derivative Unoptimized Quinoxaline45.032.5410.012.6 (Moderate Selectivity)
Optimized SEGRM 2-Bromo-3-fluoro-6-methoxyaniline Derivative2.83.1>2,500>800 (High Selectivity)
Interpretation of Results

The data clearly demonstrates that while Dexamethasone exhibits exceptional binding affinity ( Ki​ = 1.2 nM), it fails to separate transrepression from transactivation, leading to a low SEGRM index. Conversely, the optimized 2-bromo-3-fluoro-6-methoxyaniline derivative maintains single-digit nanomolar binding affinity ( Ki​ = 2.8 nM) while achieving a massive therapeutic window. The steric bulk of the bromine atom successfully prevents the GR dimerization required to drive the GRE-luciferase reporter, resulting in an EC50​ > 2,500 nM for transactivation, while preserving potent AP-1 transrepression ( IC50​ = 3.1 nM).

References

  • Title: CA3106778A1 - Further substituted triazolo quinoxaline derivatives Source: Google Patents URL
  • Title: Selective glucocorticoid receptor modulator Source: Wikipedia URL: [Link]

  • Title: Selective Glucocorticoid Receptor modulators Source: PubMed (De Bosscher, K. J Steroid Biochem Mol Biol. 2010) URL: [Link]

Sources

Comparative

Gas chromatography-mass spectrometry (GC-MS) validation protocols for 2-Bromo-3-fluoro-6-methoxyaniline purity

A Comparative Guide to Purity Validation of 2-Bromo-3-fluoro-6-methoxyaniline: A GC-MS Centric Approach In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a q...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Validation of 2-Bromo-3-fluoro-6-methoxyaniline: A GC-MS Centric Approach

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For a crucial intermediate like 2-Bromo-3-fluoro-6-methoxyaniline, a substituted aromatic amine likely used in the synthesis of complex active pharmaceutical ingredients (APIs), rigorous purity assessment is non-negotiable. This guide provides an in-depth validation protocol for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for this purpose, benchmarked against viable alternative technologies. Our approach is grounded in the principles of scientific integrity and regulatory compliance, designed for researchers, scientists, and drug development professionals who require robust and reliable analytical solutions.

The selection of GC-MS is predicated on the anticipated physicochemical properties of 2-Bromo-3-fluoro-6-methoxyaniline. As a semi-volatile and thermally stable organic molecule, it is an ideal candidate for GC separation, while MS provides unparalleled specificity and sensitivity for identification and quantification.[1][2] This guide will dissect the validation process as mandated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the developed method is fit for its intended purpose: to accurately and precisely quantify the purity of 2-Bromo-3-fluoro-6-methoxyaniline.[3][4]

Part 1: The GC-MS Validation Protocol: A Self-Validating System

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] For a purity assay, this means the method must be able to accurately quantify the main component and separate it from any potential impurities, such as isomers, precursors, or degradation products. The following protocol is designed as a self-validating system, where each step builds confidence in the method's performance.

Foundational Step: Method Development

Before validation can commence, a robust GC-MS method must be developed. The causality behind these choices is critical for a successful validation.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is chosen. This stationary phase provides excellent selectivity for a wide range of semi-volatile aromatic compounds, balancing retention and resolution.

  • Inlet and Temperature Program: A split/splitless injector is used to handle a range of concentrations. A temperature gradient program is essential to ensure sharp peaks for the analyte while eluting any potential higher-boiling impurities.

  • Mass Spectrometer Parameters: The MS is operated in Electron Ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and identification. Both full scan mode (for identifying unknown impurities) and Selected Ion Monitoring (SIM) mode (for high-sensitivity quantification) are utilized.

Detailed Experimental Protocol: GC-MS Method
ParameterConditionRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform.
MS System Agilent 5977B MSD or equivalentHigh sensitivity and specificity.[1]
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmExcellent resolving power for aromatic amines.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Split/Splitless, 280 °C, Split ratio 20:1High temperature ensures complete volatilization. Split mode prevents column overload.
Oven Program 100 °C (hold 1 min), ramp 15 °C/min to 300 °C (hold 5 min)Separates analyte from potential early and late-eluting impurities.
MS Transfer Line 290 °CPrevents analyte condensation.
Ion Source Electron Ionization (EI), 230 °C, 70 eVStandardized energy for reproducible fragmentation and library matching.
MS Quadrupole 150 °CMaintains ion path integrity.
Acquisition Mode Full Scan (m/z 40-450) & SIMFull scan for impurity identification; SIM for quantification of the main peak.
Quantifier Ion (Hypothetical) m/z 220 (M+)To be determined from the mass spectrum of a reference standard.
Qualifier Ions (Hypothetical) m/z 141, 112To confirm identity.
Injection Volume 1 µLStandard volume for reproducibility.
Sample Prep Accurately weigh ~10 mg of sample, dissolve in 10 mL of Dichloromethane.Simple, reproducible dilution in a volatile solvent compatible with the GC system.
The Pillars of Validation: Experimental Design & Acceptance Criteria

Following the ICH Q2(R2) framework, the method is validated for specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.[7]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

  • Experimental Protocol:

    • Inject a blank solution (Dichloromethane) to ensure no interfering peaks from the solvent or system.

    • Inject a solution of the 2-Bromo-3-fluoro-6-methoxyaniline reference standard.

    • Spike the reference standard solution with plausible impurities (e.g., starting materials, isomers like 3-Bromo-2-fluoro-6-methoxyaniline) and inject.

    • Subject the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products and inject the stressed samples.

  • Trustworthiness Check (Acceptance Criteria): The primary analyte peak should be free from co-elution with any known impurities or degradation products. Peak purity analysis using mass spectral data should confirm the homogeneity of the analyte peak.

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval over which this relationship holds true.[8]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering a range from 50% to 150% of the nominal sample concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Trustworthiness Check (Acceptance Criteria): The correlation coefficient (R²) of the calibration curve must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Table 1: Hypothetical Linearity Data

Concentration (mg/mL) Avg. Peak Area (n=3)
0.50 489,500
0.75 741,200
1.00 995,600
1.25 1,248,100
1.50 1,510,300

| | 0.9998 |

Accuracy measures the closeness of the test results to the true value.[9]

  • Experimental Protocol:

    • Prepare a sample matrix (placebo). Since this is an intermediate, a "placebo" is not applicable. Instead, accuracy is assessed by recovery studies on a sample of known purity spiked with additional analyte.

    • Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a pre-analyzed batch of the intermediate with known amounts of the reference standard.

    • Analyze each level in triplicate.

    • Calculate the percent recovery for each sample.

  • Trustworthiness Check (Acceptance Criteria): The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Table 2: Hypothetical Accuracy (Recovery) Data

Spiked Level Theoretical Conc. (mg/mL) Measured Conc. (mg/mL) Recovery (%)
80% 0.80 0.79 98.8%
100% 1.00 1.01 101.0%

| 120% | 1.20 | 1.19 | 99.2% |

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[10]

  • Experimental Protocol (Repeatability):

    • Prepare six independent samples of 2-Bromo-3-fluoro-6-methoxyaniline at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Experimental Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Trustworthiness Check (Acceptance Criteria): The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] This is critical for quantifying impurities.

  • Experimental Protocol:

    • Estimate the LOQ based on the signal-to-noise ratio (S/N) of a diluted standard (typically where S/N is ~10:1).

    • Prepare a series of samples at concentrations near the estimated LOQ.

    • Inject these samples and determine the concentration at which the precision (RSD) is ≤ 10%.

  • Trustworthiness Check (Acceptance Criteria): The method demonstrates acceptable accuracy (e.g., 80-120% recovery) and precision (RSD ≤ 10%) at the established LOQ concentration.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]

  • Experimental Protocol:

    • Vary key GC parameters one at a time, such as:

      • Column flow rate (± 0.1 mL/min)

      • Initial oven temperature (± 2 °C)

      • Oven ramp rate (± 1 °C/min)

      • Injector temperature (± 5 °C)

    • Analyze a system suitability standard under each condition and evaluate the impact on retention time, peak shape, and resolution from adjacent peaks.

  • Trustworthiness Check (Acceptance Criteria): The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits for all varied conditions, demonstrating the method's reliability for routine use and transfer between laboratories.

GC_MS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Dev Method Development & Optimization Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ Prec->LOQ Robust Robustness LOQ->Robust Routine Routine Purity Testing Robust->Routine

Caption: Workflow for GC-MS method validation based on ICH Q2 guidelines.

Part 2: Comparative Analysis of Alternative Purity Assessment Techniques

While GC-MS is a powerful tool, no single technique is universally superior. A comprehensive understanding requires comparing it with orthogonal methods that rely on different chemical or physical principles. This multi-faceted approach provides the highest degree of confidence in the purity value.

Alternative Methodologies
  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is the workhorse of pharmaceutical analysis, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[2][11] For aromatic amines, Reverse-Phase HPLC with UV detection is a common choice.[12]

    • Principle: Differential partitioning.

    • Strengths: Excellent for non-volatile or thermally labile impurities; widely available.

    • Weaknesses: May have lower peak capacity than capillary GC; requires chromophoric analytes for UV detection.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute, primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei.[13][14] It can determine purity without needing a reference standard of the analyte itself, instead using a certified internal standard of a different compound.[15]

    • Principle: Nuclear spin resonance in a magnetic field.

    • Strengths: Absolute quantification; provides structural information; non-destructive.[16]

    • Weaknesses: Lower sensitivity compared to chromatographic methods; requires highly pure, soluble internal standards; complex mixtures can lead to signal overlap.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For high-purity crystalline compounds, it can determine purity based on the melting point depression phenomenon described by the Van't Hoff equation.[17][18]

    • Principle: Measurement of heat flow during thermal transitions.

    • Strengths: Absolute method for highly pure (>98%) crystalline solids; requires no solvents or columns.[19]

    • Weaknesses: Not suitable for amorphous materials, compounds that decompose on melting, or samples with low purity; less sensitive to specific impurities.[19]

Comparative Summary

Table 3: Comparison of Analytical Techniques for Purity Determination

Feature GC-MS HPLC-UV qNMR DSC
Principle Volatility & Mass-to-Charge Ratio Polarity & UV Absorbance Nuclear Magnetic Resonance Melting Point Depression
Analyte Suitability Volatile/Semi-volatile, Thermally Stable Soluble, Chromophoric Soluble, NMR-active nuclei Crystalline, Thermally Stable
Quantification Relative (vs. Reference Standard) Relative (vs. Reference Standard) Absolute (vs. Internal Standard) Absolute (Thermodynamic)
Sensitivity High (ppb-ppm) Moderate (ppm) Low (mg-scale) Low (>98% purity required)
Impurity ID Excellent (Mass Spectra) Poor (Retention Time only) Good (Structural Info) Not Possible
Key Advantage High resolution and specificity Versatility for non-volatiles No analyte-specific standard needed Fast, solvent-free purity check

| Key Limitation | Requires analyte volatility | Limited peak capacity vs. GC | Low sensitivity, potential peak overlap | Only for high-purity crystalline solids |

Technique_Selection start Purity Analysis of 2-Bromo-3-fluoro-6-methoxyaniline q1 Is the analyte volatile & thermally stable? start->q1 gcms GC-MS (Primary Choice) q1->gcms Yes hplc HPLC-UV q1->hplc No q2 Is the analyte crystalline and >98% pure? q3 Is an absolute quantification needed without an analyte reference standard? q2->q3 No dsc DSC (Orthogonal Confirmation) q2->dsc Yes qnmr qNMR (Orthogonal Confirmation) q3->qnmr Yes gcms->q2

Caption: Decision logic for selecting an analytical technique for purity assessment.

Conclusion

The validation of a GC-MS method for determining the purity of 2-Bromo-3-fluoro-6-methoxyaniline is a rigorous, multi-faceted process that provides a high degree of confidence in the quality of this critical pharmaceutical intermediate. By systematically evaluating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, a reliable and defensible analytical procedure can be established.[20][21]

However, true analytical excellence is achieved by embracing a multi-technique approach. While GC-MS is exceptionally well-suited for this analyte, orthogonal methods like qNMR and DSC provide absolute purity values based on different principles, offering invaluable confirmation. HPLC-UV remains a powerful alternative should thermally labile or non-volatile impurities be a concern. By understanding the causality behind each procedural choice and the relative strengths of each technology, researchers can design a comprehensive purity assessment strategy that ensures product quality and regulatory compliance, ultimately safeguarding patient health.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Boccard, J., & Rudaz, S. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. ProPharma. [Link]

  • PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • SlideShare. (n.d.). Determination of % purity of a compound by by Using DSC. SlideShare. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]

  • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Al-Kurdi, Z. et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Mettler Toledo. (n.d.). DSC purity determination. Mettler Toledo. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. IJPBMS. [Link]

  • Pharmaeli. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaeli. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Bromo-3-fluoro-6-methoxyaniline

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-3-fluoro-6-methoxyaniline (CAS No. 1698500-38-7), a halogenated aromatic amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-3-fluoro-6-methoxyaniline (CAS No. 1698500-38-7), a halogenated aromatic amine. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical waste streams responsibly.

The unique structure of this compound—containing bromine, fluorine, and an amine group on an aromatic ring—necessitates its classification as a hazardous, halogenated organic waste. Improper disposal, such as drain disposal, can lead to the contamination of water systems and pose a significant environmental threat.

Immediate Safety Profile & Hazard Identification

Before handling, it is crucial to be familiar with the hazards associated with 2-Bromo-3-fluoro-6-methoxyaniline. This information is typically found in the Safety Data Sheet (SDS) and is summarized below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation

This data is a synthesis from various supplier safety data sheets for structurally similar compounds, as a specific SDS for 2-Bromo-3-fluoro-6-methoxyaniline was not available in the search results. Researchers must consult the specific SDS for the product in their possession.

Core Principle: Segregation of Halogenated Waste

The foundational principle for disposing of 2-Bromo-3-fluoro-6-methoxyaniline is strict segregation. Due to the presence of bromine and fluorine, this compound is classified as a halogenated organic waste .[1][2][3]

Why Segregate?

  • Disposal Method: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HBr, HF) produced during combustion.[4] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[1]

  • Regulatory Compliance: Environmental agencies like the U.S. EPA mandate the separation of different waste streams to ensure proper treatment and disposal.[5][6][7]

  • Safety: Prevents dangerous reactions that can occur when incompatible chemicals are mixed.[8]

Therefore, all waste containing 2-Bromo-3-fluoro-6-methoxyaniline, including neat compound, contaminated solutions, and spill cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from generation at the lab bench to its final collection for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. The selection of PPE is dictated by the compound's hazards: skin/eye irritant and potential for inhalation of dust or aerosols.[9][10]

  • Hand Protection: Wear nitrile rubber gloves.[8] Always inspect gloves before use and use proper removal technique to avoid skin contact.[9][10]

  • Eye/Face Protection: Use safety glasses with side-shields or tightly fitting safety goggles.[9][10][11]

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[8][10]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation.[1][11]

Step 2: Waste Collection
  • Select the Correct Container:

    • Use a designated, clearly labeled container for "Halogenated Organic Waste."[1]

    • The container must be made of a compatible material, such as polyethylene.[8] Avoid metal containers, as halogenated compounds can degrade to form acids that corrode metal.[8]

    • Ensure the container is in good condition, free from leaks or cracks.[7]

  • Labeling:

    • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."[1][7]

    • List all chemical constituents and their approximate concentrations. For example: "Waste 2-Bromo-3-fluoro-6-methoxyaniline in Dichloromethane (~5 mg/mL)."

    • Keep a running log of added waste.

  • Accumulation:

    • Keep the waste container tightly closed at all times, except when adding waste.[1][7][11] This prevents the release of harmful vapors and protects against spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • The SAA should be in a secondary containment tray to catch any potential leaks.[1]

Step 3: Managing Contaminated Materials & Empty Containers
  • Contaminated Solids: Any item grossly contaminated with 2-Bromo-3-fluoro-6-methoxyaniline, such as weigh boats, gloves, or absorbent pads from a small spill, must be disposed of as solid hazardous waste.[8][10] Place these items in a sealed, labeled bag or container and manage them alongside the primary chemical waste.

  • Empty Containers: A container that held 2-Bromo-3-fluoro-6-methoxyaniline is not considered "empty" until it has been properly decontaminated. For acutely hazardous wastes, this often requires triple rinsing with a suitable solvent.[3]

    • Rinse the container three times with a small amount of a solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

    • Collect all rinsate as halogenated organic waste .

    • After triple rinsing, deface the original label on the container, mark it as "Empty," and it may then be discarded as non-hazardous solid waste or recycled, depending on institutional policy.[3]

Step 4: Spill Response

For minor spills that can be cleaned up quickly and safely:

  • Ensure Proper Ventilation and PPE. [9] Evacuate unnecessary personnel.[4]

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to cover the spill.[1][11]

  • Collect Material: Carefully sweep or scoop the absorbed material and spill debris into a suitable, closed container for disposal.[4][9][10] Use spark-proof tools if a flammable solvent is involved.[10]

  • Label and Dispose: The container with the spill cleanup material must be labeled as "Hazardous Waste" and include the chemical name. Dispose of it as halogenated organic waste.

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office.[1]

Step 5: Arranging for Final Disposal

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 90 or 180 days), arrange for pickup by your EHS department. Do not pour any amount of 2-Bromo-3-fluoro-6-methoxyaniline or its solutions down the drain.[2][8] The final disposal method will be determined by EHS but is typically high-temperature incineration at a licensed facility.[4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste generated from work with 2-Bromo-3-fluoro-6-methoxyaniline.

G Disposal Workflow for 2-Bromo-3-fluoro-6-methoxyaniline start Waste Generated is_spill Is it a spill? start->is_spill is_empty_container Is it an empty primary container? is_spill->is_empty_container No protocol_spill Follow Spill Cleanup Protocol is_spill->protocol_spill Yes protocol_container Triple-rinse with appropriate solvent is_empty_container->protocol_container Yes waste_stream Waste Stream (Liquid or Solid) is_empty_container->waste_stream No collect_debris Collect absorbent material and contaminated PPE protocol_spill->collect_debris collect_rinsate Collect all rinsate protocol_container->collect_rinsate dispose_container Deface label & dispose of container as normal solid waste protocol_container->dispose_container segregate Segregate into 'Halogenated Organic Waste' container collect_rinsate->segregate collect_debris->segregate waste_stream->segregate store Store container closed in Satellite Accumulation Area (SAA) with secondary containment segregate->store pickup Arrange for EHS pickup store->pickup end Final Disposal (Incineration) pickup->end

Caption: Decision workflow for proper waste management.

References

  • SynQuest Laboratories. (2016). Safety Data Sheet: 4-Bromo-2-fluoro-6-methoxyaniline. Retrieved from SynQuest Labs. (URL not directly available)
  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 2-Bromo-6-fluoroaniline. Retrieved from TCI Chemicals. (URL not directly available)
  • LookChem. (n.d.). 2-Bromo-3-fluoroaniline Safety Data Sheets(SDS). Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from WSU Environmental Health and Safety. (URL not directly available)
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Bromo-6-fluoroaniline. Retrieved from Fisher Scientific. (URL not directly available)
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-3-fluoroaniline. Retrieved from Fisher Scientific. (URL not directly available)
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Plasma Science and Fusion Center, MIT. (1998). Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from MIT PSFC. (URL not directly available)
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]

  • Maastricht University. (n.d.). Hazardous waste from laboratories UNS50 and UNS40. Retrieved from [Link]

  • Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from Ohio University Environmental Health & Safety. (URL not directly available)
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue Engineering. (URL not directly available)

Sources

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